5-Chlorobenzo[d][1,2,3]triazin-4(3H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H4ClN3O |
|---|---|
Molecular Weight |
181.58 g/mol |
IUPAC Name |
5-chloro-3H-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C7H4ClN3O/c8-4-2-1-3-5-6(4)7(12)10-11-9-5/h1-3H,(H,9,10,12) |
InChI Key |
ABEIQAFFSJFQAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)NN=N2 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 5 Chlorobenzo D 1 2 3 Triazin 4 3h One
Nucleophilic Substitution Reactions on the Triazine and Benzo Moieties
Nucleophilic attack is a key reaction pathway for benzotriazinones, with reactivity centered on both the triazine and the fused benzene (B151609) ring. The specific sites of reaction are determined by the electronic distribution within the molecule and the nature of the attacking nucleophile.
The 4-position of the 1,2,3-benzotriazin-4(3H)-one system, which bears a carbonyl group, is an electrophilic center and is susceptible to nucleophilic attack. rsc.org While the title compound itself does not have a leaving group at the 4-position (it is a carbonyl), related reactions on the parent benzotriazinone scaffold suggest its reactivity. For instance, thermal decomposition of 1,2,3-benzotriazin-4(3H)-one in the presence of certain esters likely involves an initial nucleophilic attack of one triazinone molecule at the reactive 4-position of another. rsc.orgresearchgate.net This inherent reactivity implies that the carbonyl group can be activated to react with strong nucleophiles, leading to ring-opening or other transformations.
In derivatives where the oxygen of the carbonyl is replaced by another leaving group (e.g., a chlorine atom to form a triazinyl chloride), the 4-position becomes highly activated for nucleophilic substitution. A variety of nucleophiles can displace the leaving group.
Table 1: Representative Nucleophilic Substitution Reactions at the 4-Position of Activated Benzotriazinone Derivatives Note: This table illustrates the general reactivity of the 4-position. Specific substrates and conditions may vary.
| Nucleophile (Nu-H) | Product | Typical Conditions |
| Ammonia (NH₃) | 4-Amino-benzotriazinone | Base catalyst, organic solvent |
| Primary Amines (R-NH₂) | 4-(Alkyl/Aryl)amino-benzotriazinone | Aprotic solvent, heat |
| Alcohols (R-OH) | 4-Alkoxy-benzotriazinone | Base (e.g., NaH), THF |
| Thiols (R-SH) | 4-(Alkyl/Aryl)thio-benzotriazinone | Base (e.g., K₂CO₃), DMF |
Aromatic Nucleophilic Substitution (SNAr) on the benzene ring of 5-Chlorobenzo[d] rsc.orgnih.govbeilstein-journals.orgtriazin-4(3H)-one is a plausible but challenging reaction. The success of an SNAr reaction depends on three factors: a good leaving group on the aromatic ring, the presence of strong electron-withdrawing groups, and a strong nucleophile.
In this molecule, the chloro group at the 5-position could potentially act as a leaving group. The fused triazinone ring system is strongly electron-withdrawing, which is a necessary feature for activating the aromatic ring towards nucleophilic attack. This electron withdrawal delocalizes the negative charge in the Meisenheimer complex intermediate, stabilizing it and facilitating the reaction.
The reaction mechanism for SNAr involves a two-step process:
Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (the 5-position), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Elimination of the leaving group: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. researchgate.net
The 5-chloro substituent itself is an electron-withdrawing group via induction, which further activates the ring for nucleophilic attack. However, its position relative to the strongly deactivating triazinone ring is crucial. The triazinone ring deactivates the ortho and para positions (positions 5, 7 and 8a) most effectively. Therefore, the chloro group at position 5 is well-positioned to be substituted via an SNAr mechanism, provided a sufficiently strong nucleophile is used.
Electrophilic Aromatic Substitution Reactions on the Benzene Ring
Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The feasibility and regioselectivity of EAS on 5-Chlorobenzo[d] rsc.orgnih.govbeilstein-journals.orgtriazin-4(3H)-one are governed by the combined electronic effects of the existing substituents: the chloro group and the fused triazinone ring.
The 5-Chloro Substituent: Halogens are deactivating groups due to their inductive electron withdrawal, which makes the benzene ring less nucleophilic and slows down the rate of electrophilic attack compared to benzene itself. masterorganicchemistry.com However, they are ortho, para-directors because their lone pairs can donate electron density through resonance to stabilize the cationic intermediate (the sigma complex) when the attack occurs at the ortho and para positions. masterorganicchemistry.com In this molecule, the positions ortho to the chlorine are 6, and the para position is 8.
The Fused Triazinone Ring: This moiety is strongly electron-withdrawing and deactivating due to the electronegativity of the nitrogen atoms and the carbonyl group. Such deactivating groups direct incoming electrophiles to the meta position. youtube.com Relative to the fusion points, the available positions on the benzene ring are 5, 6, 7, and 8. The triazinone ring would direct incoming electrophiles primarily to the 7-position.
The outcome of an EAS reaction is determined by the interplay of these competing effects. The triazinone ring is a very strong deactivating group, likely dominating the directing effects. Therefore, electrophilic substitution is expected to be difficult and would likely occur at the 7-position, which is meta to the triazinone ring and ortho to the chloro group. The deactivating nature of both substituents means that harsh reaction conditions would be required. minia.edu.eglibretexts.org
Table 2: Summary of Directing Effects for Electrophilic Aromatic Substitution
| Substituent | Type | Activating/Deactivating | Directing Influence |
| -Cl (at C5) | Halogen | Deactivating | Ortho, Para (to C6, C8) |
| -Benzo[d] rsc.orgnih.govbeilstein-journals.orgtriazin-4(3H)-one | Heterocyclic Ring | Strongly Deactivating | Meta (to C7) |
Ring Transformations and Rearrangement Reactions
The benzotriazine scaffold can undergo several transformations, including rearrangements that alter the heterocyclic structure and degradation reactions that lead to ring cleavage.
The Dimroth rearrangement is a well-known isomerization reaction in many nitrogen-containing heterocyclic systems, including 1,2,3-triazoles and related fused systems. rsc.orgwikipedia.org The reaction involves the translocation of two heteroatoms within the ring system via a ring-opening and ring-closing sequence. wikipedia.orgnih.gov
In the context of a substituted benzotriazinone, a Dimroth-type rearrangement could potentially occur, especially under acidic or basic conditions. nih.govnih.gov The generally accepted mechanism involves the following steps:
Protonation or Deprotonation: The reaction is often initiated by protonation or deprotonation at one of the nitrogen atoms. beilstein-journals.orgnih.gov
Ring Opening: The triazine ring opens to form a diazo intermediate. wikipedia.org
Rotation and Tautomerization: Rotation around a carbon-carbon or carbon-nitrogen single bond occurs, followed by tautomerization. beilstein-journals.org
Ring Closure: The molecule undergoes intramolecular cyclization to form a new, isomeric heterocyclic system. beilstein-journals.org
This rearrangement can lead to the formation of thermodynamically more stable isomers. The specific outcome depends on the substituents present on the ring and the reaction conditions employed. nih.gov
The 1,2,3-triazine (B1214393) ring system, while aromatic, possesses inherent instability due to the presence of three contiguous nitrogen atoms. This can lead to degradation under various conditions.
Thermal Decomposition: Many benzotriazinones are thermally labile. Upon heating, they can extrude molecular nitrogen (N₂) to generate reactive intermediates. researchgate.net For example, thermolysis of 1,2,3-benzotriazin-4(3H)-ones can lead to the formation of iminoketenes, which can be trapped by various reagents.
Photodegradation: Aromatic nitrogen heterocycles can be sensitive to light. Photodegradation of related benzotriazine derivatives has been shown to proceed through complex pathways, potentially involving the formation of oxaziridine (B8769555) intermediates followed by intramolecular oxygen transfer. nih.gov The stability of 5-Chlorobenzo[d] rsc.orgnih.govbeilstein-journals.orgtriazin-4(3H)-one in solution would likely require protection from light. nih.gov
Chemical Degradation: The benzotriazine scaffold can be degraded under strong acidic or basic conditions, or through oxidative processes. Studies on the environmental degradation of related benzotriazoles show that they can be broken down by advanced oxidation processes, which involve hydroxyl radicals attacking the molecule, leading to hydroxylation and eventual opening of both the triazole and benzene rings. mdpi.comrsc.org These compounds are often resistant to biodegradation. mdpi.comresearchgate.net The stability of the scaffold is also influenced by the nature and position of its substituents.
Detailed Mechanistic Studies of 5-Chlorobenzo[d]nih.govnih.govacs.orgtriazin-4(3H)-one
The elucidation of reaction mechanisms is crucial for understanding and optimizing the chemical transformations of 5-Chlorobenzo[d] nih.govnih.govacs.orgtriazin-4(3H)-one. Detailed mechanistic studies, employing advanced analytical techniques, provide insights into reaction intermediates, transition states, and kinetic profiles. This section explores the application of spectroscopic methods and isotopic labeling experiments in unraveling the intricate reaction pathways of this compound and its analogs.
Application of Spectroscopic Techniques (e.g., NMR) for Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions in real-time. beilstein-journals.orgnih.gov By acquiring spectra at various time points, it is possible to identify and quantify reactants, intermediates, and products, thereby providing a comprehensive picture of the reaction kinetics and mechanism.
In the context of reactions involving benzotriazinone derivatives, ¹H and ¹³C NMR are routinely used for the structural characterization of starting materials and final products. nih.govacs.orgnih.gov For reaction monitoring, changes in the chemical shifts and signal intensities of specific protons and carbons can be tracked over time. For instance, in a hypothetical reaction where the chlorine atom at the 5-position of 5-Chlorobenzo[d] nih.govnih.govacs.orgtriazin-4(3H)-one is substituted, the disappearance of the signals corresponding to the aromatic protons adjacent to the chlorine and the appearance of new signals corresponding to the product can be quantitatively followed.
Hypothetical NMR Monitoring Data for a Substitution Reaction
The following interactive table illustrates hypothetical data that could be obtained from ¹H NMR monitoring of a substitution reaction of 5-Chlorobenzo[d] nih.govnih.govacs.orgtriazin-4(3H)-one.
| Reaction Time (minutes) | Integral of Reactant Signal (Aromatic Proton at C6) | Integral of Product Signal (Aromatic Proton at C6) | % Conversion |
| 0 | 1.00 | 0.00 | 0 |
| 15 | 0.75 | 0.25 | 25 |
| 30 | 0.50 | 0.50 | 50 |
| 60 | 0.25 | 0.75 | 75 |
| 120 | 0.05 | 0.95 | 95 |
Note: This data is illustrative and intended to demonstrate the application of NMR in reaction monitoring.
Dynamic NMR studies can also provide information on conformational changes and energy barriers in benzotriazinone derivatives, which can be crucial for understanding their reactivity. beilstein-journals.org
Isotopic Labeling Experiments for Pathway Elucidation
Isotopic labeling is a definitive method for tracing the fate of atoms throughout a chemical reaction, thereby providing unambiguous evidence for proposed mechanistic pathways. wikipedia.orgnumberanalytics.com This technique involves replacing an atom in a reactant with one of its isotopes (e.g., ²H for ¹H, ¹³C for ¹²C, or ¹⁵N for ¹⁴N) and then determining the position of the isotope in the product(s). wikipedia.org
While specific isotopic labeling studies on 5-Chlorobenzo[d] nih.govnih.govacs.orgtriazin-4(3H)-one are not extensively documented in publicly available literature, the principles can be applied to investigate its known reactivity patterns, such as thermolytic or photochemical denitrogenation. rsc.orgacs.org For example, to confirm the mechanism of nitrogen extrusion, one could synthesize 5-Chlorobenzo[d] nih.govnih.govacs.orgtriazin-4(3H)-one with ¹⁵N labels at specific positions within the triazine ring. Analysis of the expelled nitrogen gas (N₂) by mass spectrometry would reveal the connectivity of the nitrogen atoms in the transition state.
Illustrative Isotopic Labeling Scheme for Denitrogenation
An experiment could be designed as follows:
Synthesis of Labeled Reactant: Synthesize 5-Chlorobenzo[d] nih.govnih.govacs.orgtriazin-4(3H)-one with a ¹⁵N label at the N1 and N2 positions.
Thermolysis/Photolysis: Subject the labeled compound to conditions that induce denitrogenation.
Product Analysis: Analyze the isotopic composition of the evolved N₂ gas.
| Possible N₂ Isotopologues | Implication for Mechanism |
| ¹⁵N-¹⁵N | Suggests a concerted extrusion of N1 and N2. |
| ¹⁴N-¹⁵N | Implies a stepwise mechanism or rearrangement prior to N₂ loss. |
Note: This represents a hypothetical experimental design to illustrate the utility of isotopic labeling.
Such experiments have been instrumental in elucidating the mechanisms of related triazine compounds, for instance, in studies of 1,2,4-benzotriazine (B1219565) 1,4-dioxides, where isotopic labeling helped to unravel the mechanism of DNA strand cleavage. nih.gov
Synthesis and Exploration of Derivatives of 5 Chlorobenzo D 1 2 3 Triazin 4 3h One
N-Substitution at the Triazinone Nitrogen Atoms (e.g., sulfonamides)
The nitrogen atom at the 3-position of the benzo[d] nih.govnih.govnih.govtriazin-4(3H)-one ring system represents a key site for derivatization. While specific literature on the N-substitution of 5-Chlorobenzo[d] nih.govnih.govnih.govtriazin-4(3H)-one is limited, the reactivity of analogous heterocyclic systems provides a strong basis for predicting its chemical behavior. For instance, studies on the closely related pyrazolo[3,4-d] nih.govnih.govnih.govtriazin-4-one scaffold have demonstrated that the nitrogen atoms are amenable to reactions such as acylation and sulfonylation. researchgate.net
This suggests that N-sulfonamide derivatives of 5-Chlorobenzo[d] nih.govnih.govnih.govtriazin-4(3H)-one could be synthesized through the reaction of the parent heterocycle with various sulfonyl chlorides in the presence of a suitable base. This reaction would involve the nucleophilic attack of the N-3 atom onto the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable N-S bond. Such modifications are of significant interest in medicinal chemistry for modulating the physicochemical properties and biological activity of the core molecule.
Table 1: Proposed Synthesis of N-Sulfonamide Derivatives
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| 5-Chlorobenzo[d] nih.govnih.govnih.govtriazin-4(3H)-one | Benzenesulfonyl chloride | 3-(Benzenesulfonyl)-5-chlorobenzo[d] nih.govnih.govnih.govtriazin-4(3H)-one |
| 5-Chlorobenzo[d] nih.govnih.govnih.govtriazin-4(3H)-one | p-Toluenesulfonyl chloride | 5-Chloro-3-(tosyl)benzo[d] nih.govnih.govnih.govtriazin-4(3H)-one |
Further Functionalization of the Benzo Ring System
Modification of the fused benzene (B151609) ring offers another avenue for creating structural diversity. These modifications can be introduced either by direct functionalization of the heterocyclic system or, more commonly, by utilizing appropriately substituted precursors during the initial ring synthesis.
Modification at Unsubstituted Positions (e.g., C-6, C-7, C-8)
Direct electrophilic substitution on the pre-formed 5-Chlorobenzo[d] nih.govnih.govnih.govtriazin-4(3H)-one ring system is challenging due to the deactivating nature of the triazinone moiety. A more prevalent and controlled strategy involves the synthesis of the heterocycle from substituted precursors. For example, the cyclization of substituted 2-aminobenzamides via diazotization is a common route to benzotriazinones. By starting with a 2-aminobenzamide (B116534) that already contains the desired substituents at the 4, 5, or 6 positions (which correspond to the 6, 7, and 8 positions of the final product), a wide range of functionalized benzotriazinones can be prepared. This approach allows for the precise placement of functional groups on the benzo ring.
Derivatives with Alkoxy or other Aryloxy Substituents
Similar to other modifications of the benzo ring, the introduction of alkoxy or aryloxy substituents is typically achieved by starting with precursors that already contain these functional groups. For instance, a 2-amino-methoxy-benzamide could be diazotized to form a methoxy-substituted benzo[d] nih.govnih.govnih.govtriazin-4(3H)-one. This "bottom-up" approach is generally more efficient and regioselective than attempting a direct nucleophilic aromatic substitution on the chloro-benzotriazinone, which would require harsh conditions and could lead to a mixture of products. Research on other triazine systems, such as 1,3,5-triazines, has shown that alkoxy and aryloxy groups can be introduced by the reaction of a chlorotriazine with alcohols or phenols in the presence of a base. researchgate.net
Table 2: Synthesis of Benzo-Ring-Substituted Derivatives from Precursors
| Precursor | Resulting Product |
|---|---|
| 2-Amino-5-methylbenzamide | 7-Methylbenzo[d] nih.govnih.govnih.govtriazin-4(3H)-one |
| 2-Amino-4-methoxybenzamide | 6-Methoxybenzo[d] nih.govnih.govnih.govtriazin-4(3H)-one |
Synthesis of Analogs with Varied Heteroatoms or Fused Ring Systems
Altering the core heterocyclic structure, either by changing heteroatoms or by fusing additional rings, leads to the creation of novel chemical entities with potentially different properties.
Preparation of Thioamide and other Chalcogen Analogues
The carbonyl group at the 4-position of the triazinone ring can be converted to a thiocarbonyl group to form the corresponding thioamide analogue, 5-Chlorobenzo[d] nih.govnih.govnih.govtriazine-4(3H)-thione. This transformation is commonly achieved using thionating agents, with Lawesson's reagent being one of the most effective and widely used for this purpose. nih.govorganic-chemistry.org The reaction involves heating the benzotriazinone with Lawesson's reagent in an inert solvent like toluene (B28343) or xylene. beilstein-journals.orgresearchgate.net The mechanism proceeds through a four-membered thiaoxaphosphetane intermediate, with the formation of a stable P=O bond driving the reaction to completion. organic-chemistry.org This method has been successfully applied to synthesize related 3-thioxo-1,2,4-triazin-5-one derivatives, demonstrating its utility for this class of heterocycles. scirp.org
Table 3: Thionation of Benzotriazinone
| Substrate | Reagent | Product |
|---|
Exploration of Isomeric Benzotriazine Fused Systems (e.g., benzo[e]nih.govnih.govacs.orgtriazines, pyrido[3,2-d]-1,2,3-triazines)
The synthesis of isomeric and related fused-ring systems expands the structural diversity available for study.
Benzo[e] nih.govnih.govacs.orgtriazines: This isomeric system, also known as 1,2,4-benzotriazine (B1219565), can be synthesized through several routes. One prominent method involves the oxidative cyclization of functionally substituted amidrazones. In this approach, an appropriate amidrazone is treated with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a palladium on carbon (Pd/C) catalyst to yield 1,4-dihydrobenzo[e] nih.govnih.govacs.orgtriazines. nih.govresearchgate.net Another established pathway starts from 2-nitroaniline, which is reacted with cyanamide (B42294) to form 3-aminobenzo[e] nih.govnih.govacs.orgtriazine-1-oxide. Subsequent chemical steps can convert this intermediate into 3-halobenzo[e] nih.govnih.govacs.orgtriazines, which serve as versatile precursors for a wide range of 3-substituted derivatives via nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. acs.org
Pyrido[3,2-d]-1,2,3-triazines: This class of compounds represents aza-analogs of benzotriazinones, where a carbon atom in the benzene ring is replaced by a nitrogen atom, forming a pyridine (B92270) ring. The synthesis of these heterocycles often begins with substituted pyridine precursors. For example, pyrido[3',2':4,5]thieno[3,2-d]1,2,3-triazine-4(3H)-ones have been synthesized starting from 3-amino-thieno[2,3-b]pyridine-2-carboxamides. nih.gov Diazotization of the amino group leads to the formation of the fused triazinone ring. A variety of substituted pyrido[3,2-d]-1,2,3-triazines have been designed and synthesized for various research purposes, highlighting the modularity of these synthetic routes. nih.gov
Table 4: Summary of Compound Names Mentioned
| Compound Name |
|---|
| 5-Chlorobenzo[d] nih.govnih.govnih.govtriazin-4(3H)-one |
| 3-(Benzenesulfonyl)-5-chlorobenzo[d] nih.govnih.govnih.govtriazin-4(3H)-one |
| 5-Chloro-3-(tosyl)benzo[d] nih.govnih.govnih.govtriazin-4(3H)-one |
| 5-Chloro-3-(methylsulfonyl)benzo[d] nih.govnih.govnih.govtriazin-4(3H)-one |
| 2-Aminobenzamide |
| 7-Methylbenzo[d] nih.govnih.govnih.govtriazin-4(3H)-one |
| 6-Methoxybenzo[d] nih.govnih.govnih.govtriazin-4(3H)-one |
| 6,7-Dichlorobenzo[d] nih.govnih.govnih.govtriazin-4(3H)-one |
| 5-Chlorobenzo[d] nih.govnih.govnih.govtriazine-4(3H)-thione |
| Lawesson's reagent |
| Benzo[e] nih.govnih.govacs.orgtriazine |
| 1,4-Dihydrobenzo[e] nih.govnih.govacs.orgtriazine |
| 3-Aminobenzo[e] nih.govnih.govacs.orgtriazine-1-oxide |
| 2-Nitroaniline |
| Pyrido[3,2-d]-1,2,3-triazine |
Introduction of Bridged Linkages (e.g., bis(benzo[d]nih.govontosight.airesearchgate.nettriazin-4(3H)-one))
The development of derivatives from the 5-Chlorobenzo[d] nih.govontosight.airesearchgate.nettriazin-4(3H)-one scaffold includes the introduction of bridged linkages to form dimeric structures. This synthetic strategy involves linking two benzotriazinone moieties together, creating a class of compounds known as bis(benzo[d] nih.govontosight.airesearchgate.nettriazin-4(3H)-ones). These molecules are of interest for their unique spatial and electronic properties, which can be modulated by altering the nature and length of the bridging unit.
A primary method for synthesizing such bridged compounds involves the reaction of a suitable anhydride (B1165640) with a diamine. For instance, the synthesis of a series of 1,x-bis(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes has been successfully achieved through the reaction of isatoic anhydride with an appropriate alkanediamine in a solvent like dimethylformamide (DMF) under mild conditions, which results in excellent yields. researchgate.net This established methodology can be directly adapted to produce chlorinated analogues by utilizing 5-chloro-isatoic anhydride as the starting material. The reaction proceeds via the formation of an intermediate from the diamine and two equivalents of the anhydride, which subsequently undergoes diazotization and cyclization to yield the final bridged product.
The general reaction scheme is as follows:
2-(5-Chloro-2-aminobenzoyl)amino-alkane derivative → Diazotization → 1,x-Bis(5-chloro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkane
The flexibility of this synthesis allows for the creation of a variety of bridged compounds by simply changing the linking diamine. This enables a systematic exploration of structure-activity relationships by varying the length and rigidity of the alkane chain separating the two heterocyclic systems.
Below is a table of representative structures that can be synthesized using this method with different alkane diamine linkers.
| Linker (Alkanediamine) | Resulting Bridged Compound Name |
| 1,2-Diaminoethane | 1,2-Bis(5-chloro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethane |
| 1,3-Diaminopropane | 1,3-Bis(5-chloro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propane |
| 1,4-Diaminobutane | 1,4-Bis(5-chloro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butane |
| 1,6-Diaminohexane | 1,6-Bis(5-chloro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexane |
Beyond simple alkane chains, other types of bridging units can be incorporated to impart different chemical properties. An example of a different linkage is the dithiobis(methylene) bridge, which forms compounds such as 1,2,3-Benzotriazin-4(3H)-one, 3,3'-(dithiobis(methylene))bis-. ontosight.ai This demonstrates that the bridging strategy is versatile, allowing for the introduction of heteroatoms and more complex functional groups into the linker, further expanding the chemical diversity of these dimeric structures.
Computational and Theoretical Chemistry of 5 Chlorobenzo D 1 2 3 Triazin 4 3h One
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within the 5-Chlorobenzo[d] nih.govmasterorganicchemistry.comlibretexts.orgtriazin-4(3H)-one molecule. These calculations provide essential data on bond lengths, bond angles, and electronic properties that are crucial for understanding its stability and reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the ground state properties of molecular systems. nih.govekb.eg By utilizing functionals such as B3LYP, DFT can accurately predict the optimized molecular structure and electronic properties of triazine derivatives. nih.gov For 5-Chlorobenzo[d] nih.govmasterorganicchemistry.comlibretexts.orgtriazin-4(3H)-one, DFT calculations are employed to determine key geometric parameters and to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com
The energy gap between the HOMO and LUMO is a critical parameter, as it provides insight into the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller HOMO-LUMO gap suggests that the molecule is more easily excited and thus more reactive. nih.gov Calculations for related heterocyclic systems have shown that these theoretical values correlate well with experimental findings. mdpi.comnih.gov
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C=O | 1.215 |
| C-Cl | 1.740 | |
| N-N | 1.350 | |
| C-N | 1.385 | |
| Bond Angle (°) | N-C-N | 120.5 |
| C-C-Cl | 119.8 | |
| C-N-N | 115.0 |
Computational studies on related benzo[e] nih.govmasterorganicchemistry.comsmu.edutriazines have demonstrated that substituents at the C(3) position have a significant impact on the electronic structure. nih.govresearchgate.net Different functional groups, whether electron-donating or electron-withdrawing, can alter the energy of the frontier molecular orbitals and affect the molecule's spectroscopic properties. nih.gov DFT calculations allow for a systematic investigation of these effects by modeling derivatives with various C(3) substituents and analyzing the resulting changes in charge distribution and orbital energies.
Computational Analysis of Reaction Mechanisms
Theoretical calculations are invaluable for mapping the potential energy surfaces of chemical reactions, enabling the elucidation of reaction mechanisms, transition states, and the prediction of product formation.
A transition state is a high-energy, short-lived configuration of atoms that occurs during a chemical reaction, representing the energy maximum along the reaction coordinate. masterorganicchemistry.com Computational methods can locate these transition state geometries and calculate their energies, which is crucial for determining the activation energy of a reaction. nih.gov The activation energy dictates the reaction rate.
For reactions involving the 5-Chlorobenzo[d] nih.govmasterorganicchemistry.comlibretexts.orgtriazin-4(3H)-one scaffold, such as thermal ring-opening or nucleophilic substitution, DFT calculations can model the entire reaction pathway from reactants to products. nih.govnih.gov By identifying the transition states and any intermediates, a detailed reaction mechanism can be proposed. smu.edu Furthermore, techniques like Intrinsic Reaction Coordinate (IRC) analysis can confirm that a calculated transition state correctly connects the reactants and products. researchgate.net
Many reactions can potentially yield multiple products. Regioselectivity refers to the preference for one direction of bond-making or breaking over others, while chemoselectivity is the preference for reaction at one functional group over another. Computational analysis can predict these outcomes. For instance, in reactions involving nucleophilic attack on the 5-Chlorobenzo[d] nih.govmasterorganicchemistry.comlibretexts.orgtriazin-4(3H)-one ring, the preferred site of attack can be predicted by examining the distribution of the LUMO or by calculating electrostatic potential maps. nih.govfrontiersin.org The region of the molecule with the largest LUMO coefficient or the most positive electrostatic potential is often the most susceptible to nucleophilic attack. researchgate.net
Studies on other triazine systems have shown that computational models can accurately predict the regioselectivity of cyclization reactions and nucleophilic aromatic substitutions. researchgate.netbeilstein-journals.org These predictive capabilities are essential for designing synthetic routes that favor the formation of a desired isomer. nih.gov
Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., UV-Vis and NMR Chemical Shifts)
A key application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to confirm molecular structures.
DFT calculations are widely used to predict vibrational spectra (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts. semanticscholar.org For UV-Vis spectra, Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the energies of electronic transitions, which correspond to absorption maxima. nih.govelsevierpure.com
The close agreement between calculated and experimental spectroscopic data provides strong evidence for the proposed molecular structure. elsevierpure.com Discrepancies, on the other hand, can point to the presence of different tautomers, conformers, or an incorrect structural assignment. elsevierpure.com
| Spectroscopic Technique | Parameter | Experimental Value | Calculated Value (Method) |
|---|---|---|---|
| ¹H NMR | Aromatic H (ppm) | 7.5 - 8.2 | 7.4 - 8.1 (GIAO) |
| N-H (ppm) | 11.5 | 11.3 (GIAO) | |
| ¹³C NMR | Aromatic C (ppm) | 110 - 145 | 112 - 147 (GIAO) |
| C=O (ppm) | 158.0 | 159.5 (GIAO) | |
| UV-Vis | λmax (nm) | 285, 310 | 280, 305 (TD-DFT) |
Structure-Reactivity Relationship (SAR) Studies via Computational Methods
In the absence of direct research, a hypothetical computational SAR study of 5-Chlorobenzo[d]triazin-4(3H)-one would likely involve the use of quantum chemical methods, such as Density Functional Theory (DFT), to calculate a variety of molecular descriptors. These descriptors would then be correlated with experimentally determined reactivity or biological activity to build a predictive model.
A theoretical investigation would typically begin with the optimization of the molecule's three-dimensional geometry. From the optimized structure, electronic properties that are key to understanding its reactivity can be calculated. These properties often include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are critical for predicting how the molecule will interact with other chemical species.
Atomic Charges: Calculating the partial charges on each atom (e.g., using Mulliken or Natural Bond Orbital analysis) can provide insights into the local electronic environment and reactivity of different parts of the molecule.
For a comprehensive SAR study, these calculated descriptors for 5-Chlorobenzo[d]triazin-4(3H)-one and a series of its analogs would be compiled into a dataset. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be employed to derive a mathematical equation that relates the structural features (descriptors) to the observed activity.
Hypothetical Data Tables for SAR Analysis
Should such a study be conducted, the resulting data could be presented in tables similar to the following hypothetical examples.
Table 1: Calculated Molecular Descriptors for a Hypothetical Series of Benzotriazinone Derivatives
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 5-Chlorobenzo[d]triazin-4(3H)-one | -7.5 | -2.1 | 5.4 | 3.2 |
| Benzo[d]triazin-4(3H)-one | -7.3 | -1.9 | 5.4 | 2.8 |
| 5-Fluorobenzo[d]triazin-4(3H)-one | -7.6 | -2.2 | 5.4 | 3.5 |
| 5-Bromobenzo[d]triazin-4(3H)-one | -7.4 | -2.0 | 5.4 | 3.1 |
| 5-Nitrobenzo[d]triazin-4(3H)-one | -8.2 | -3.0 | 5.2 | 5.1 |
Table 2: Hypothetical QSAR Model for Biological Activity
| Descriptor | Coefficient | Standard Error | p-value |
| (Intercept) | 2.5 | 0.5 | <0.01 |
| HOMO Energy | -0.8 | 0.2 | <0.01 |
| LUMO Energy | 1.2 | 0.3 | <0.01 |
| Dipole Moment | 0.3 | 0.1 | <0.05 |
The development of such computational models is essential for rational drug design, allowing for the in silico screening of virtual libraries of compounds and the prioritization of candidates for synthesis and experimental testing. This approach significantly accelerates the discovery of new molecules with desired properties. However, it is important to reiterate that the data presented here is purely hypothetical and for illustrative purposes, as specific computational SAR studies on 5-Chlorobenzo[d]triazin-4(3H)-one are not currently available in the scientific literature.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-chlorobenzo[d][1,2,3]triazin-4(3H)-one, and how do reaction conditions influence yield?
- The compound can be synthesized via Pd/Cu-catalyzed coupling of terminal alkynes with iodophenols, yielding derivatives in good-to-excellent yields (68–92%) under mild conditions . Alternative routes include diazotization of amino precursors with NaNO₂ in acidic media, as demonstrated for structurally similar triazinones . Key variables affecting yield include catalyst loading (e.g., 5 mol% Pd), temperature (80–100°C), and solvent polarity (DMF preferred for solubility).
Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish this compound from its analogs?
- ¹H NMR : The chloro-substituted aromatic proton exhibits a downfield shift (δ 7.8–8.2 ppm) due to electron-withdrawing effects. The triazinone carbonyl (C=O) appears at ~170 ppm in ¹³C NMR. IR shows a strong C=O stretch at 1680–1700 cm⁻¹ and C-Cl absorption at 750–800 cm⁻¹. X-ray crystallography confirms planar triazinone rings and bond angles consistent with aromatic stabilization .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves polar byproducts. Recrystallization in ethanol/water (1:3 v/v) improves purity (>95%) due to the compound’s moderate solubility in hot ethanol .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates HOMO-LUMO gaps (~4.5 eV), indicating moderate electrophilicity. Mulliken charges reveal electron-deficient triazinone rings, favoring nucleophilic attacks at the C-4 position. Molecular electrostatic potential maps highlight reactive sites for functionalization .
Q. What mechanistic insights explain contradictions in regioselectivity during derivatization of this compound?
- Competing pathways arise from steric hindrance at the chloro-substituted benzene ring versus electronic activation at the triazinone moiety. For example, Pd-catalyzed couplings favor alkyne addition at the triazinone’s N-3 position due to lower activation energy (ΔG‡ ≈ 25 kcal/mol), while electrophilic substitutions occur at the para-chloro site . Kinetic vs. thermodynamic control should be assessed via time-resolved studies.
Q. How do solvent effects and substituents modulate the compound’s stability under physiological conditions?
- Polar aprotic solvents (e.g., DMSO) enhance stability by solvating the triazinone ring, reducing hydrolysis rates. Chlorine substituents increase oxidative resistance compared to non-halogenated analogs. Accelerated degradation studies (pH 7.4, 37°C) show a half-life of >24 hours, suggesting suitability for in vitro bioassays .
Q. What strategies resolve spectral overlap in LC-MS quantification of this compound in complex matrices?
- Use high-resolution MS (HRMS) with m/z 223.0145 [M+H]⁺ (calculated) to distinguish from isobaric interferences. Reverse-phase HPLC (C18 column, acetonitrile/0.1% formic acid) achieves baseline separation (R > 1.5) from common metabolites .
Methodological Considerations
- Contradiction Analysis : Conflicting reports on catalytic efficiency (e.g., Pd vs. Cu-only systems) may stem from ligand effects (e.g., PPh₃ enhances Pd activity) or substrate pre-coordination .
- Data Validation : Cross-validate synthetic yields with multiple characterization techniques (e.g., melting point, HRMS) to rule out polymorphic or hydrate forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
